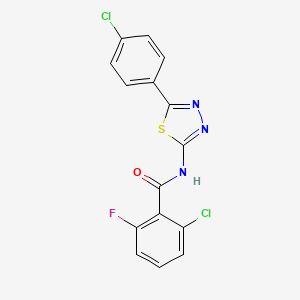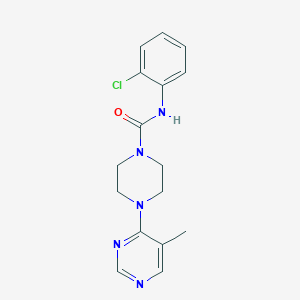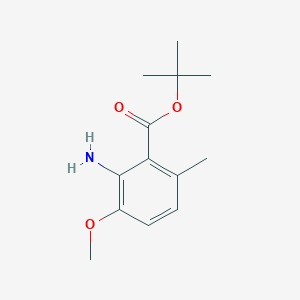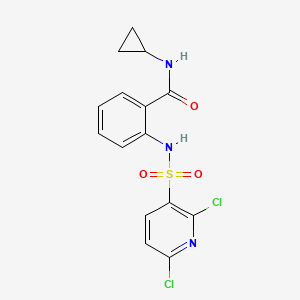![molecular formula C9H11FN2 B2805775 [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine CAS No. 2365421-24-3](/img/structure/B2805775.png)
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine” is a chemical compound with the CAS Number: 2365421-24-3. It has a molecular weight of 166.2 and its IUPAC name is (E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethen-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2. The InChI code is 1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ .Applications De Recherche Scientifique
Metal Ion Recognition and Fluorescence : One study discusses the development of fluoroionophores from diamine-salicylaldehyde derivatives, with specific focus on metal recognition. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine were found effective in chelating Zn+2 and Cd+2, demonstrating their utility in metal ion recognition and fluorescence applications (Hong et al., 2012).
Stilbazolium Dyes and Optical Properties : Another research focuses on stilbazolium dyes with structural similarity to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine. These dyes exhibit interesting spectroscopic properties, including solvatochromism and significant charge transfer band shifting, which are important for applications in optical materials (Bakalska et al., 2017).
Fluorescent Molecular Probes : A study on fluorescent solvatochromic dyes, structurally related to the compound , highlights their potential as ultrasensitive fluorescent molecular probes. These probes could be significant in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Reactions Involving Fluoride Ion : Research on compounds like tetrakis(dimethylamino)ethene, similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine, demonstrates their role in initiating fluoride-ion-catalyzed reactions. These reactions are crucial in carbon-carbon bond forming processes (Chambers et al., 1995).
Organic Light-Emitting Device Applications : Research on red-emissive fluorophores structurally related to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine explores their application in organic light-emitting devices. These fluorophores demonstrate potential as light-emitting materials due to their unique photophysical characteristics (Luo et al., 2015).
Carbon Dioxide Detection : Another study details fluorescent probes for the detection of low carbon dioxide levels. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine are utilized in the development of these probes, which are significant for biological and medical applications (Wang et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJORIBKMIPLR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)
![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)





![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)
![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)
![N-(2,4-difluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2805710.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)